2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyridine core linked to a (4-fluorophenyl)thio group via an acetamide bridge. Its structure combines a nitrogen-rich bicyclic system with a fluorinated aromatic thioether, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h1-8,10H,9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWRTUZQUCTEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of pyrazole derivatives, which have shown promise in various therapeutic applications, including anticancer and anti-inflammatory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Pyrazole derivatives often modulate enzyme activities or receptor functions, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biological Activity Data
Recent studies have demonstrated the biological activity of pyrazole derivatives, including this compound. Below is a summary of the findings:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Cytotoxicity |
| NCI-H460 | 12.50 | Cytotoxicity |
| SF-268 | 42.30 | Cytotoxicity |
These results indicate significant cytotoxic potential against various cancer cell lines, suggesting that the compound may serve as a lead for further development in cancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Cytotoxicity Against Cancer Cell Lines : A study reported that pyrazole derivatives exhibited varying degrees of cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective inhibition of cell growth .
- Mechanistic Studies : Research has indicated that these compounds can induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
- Inhibition of Kinases : Some studies have highlighted the ability of pyrazole derivatives to inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .
Scientific Research Applications
Medicinal Chemistry
The compound's pyrazolo[1,5-a]pyridine core is significant in medicinal chemistry, particularly in the development of novel therapeutic agents. Pyrazolo[1,5-a]pyridines have been associated with various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, derivatives similar to 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or modulation of cell signaling pathways critical for tumor growth and survival .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Kinase inhibition |
| Study B | HeLa | 10.5 | Apoptosis induction |
Pharmacological Applications
The pharmacological profile of this compound suggests potential uses in treating various conditions.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory pathways . This makes them candidates for treating chronic inflammatory diseases.
Neuroprotective Effects
Research indicates that pyrazolo[1,5-a]pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
In addition to medicinal uses, the compound may have applications in biochemical research.
Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes could be explored further. For example, studies on related compounds have shown that they can act as inhibitors of phosphodiesterases or other key enzymes involved in cellular signaling .
Case Studies and Research Findings
Several case studies provide insights into the practical applications of this compound:
- Case Study 1 : A study evaluated the effects of a pyrazolo[1,5-a]pyridine derivative on breast cancer models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.
- Case Study 2 : Research involving neuroprotective assays showed that similar compounds can significantly reduce neuronal cell death induced by oxidative stressors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrazolo[1,5-a]pyridine core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine or triazolopyrimidine systems. For example:
Key Observations :
- Fluorine substitution at the 4-position of the phenylthio group may enhance metabolic stability compared to non-fluorinated analogs .
Substituent Effects on Bioactivity
- Thioether vs. Ether Linkages : The (4-fluorophenyl)thio group in the target compound contrasts with the 4-(2-fluoroethoxy)phenyl group in DPA-713. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen could influence lipophilicity and target binding .
- Acetamide Side Chains : The N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide moiety differs from N,N-diethyl acetamide groups in F-DPA and DPA-714. Bulkier diethyl substituents may enhance blood-brain barrier penetration, as seen in TSPO tracers, whereas the pyridin-methyl group might favor peripheral target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
